molecular formula C19H19ClFNO3 B3621841 2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate

2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate

Cat. No.: B3621841
M. Wt: 363.8 g/mol
InChI Key: MEHXSXLGMHAWDE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate is a synthetic organic compound that belongs to the class of benzyl esters It is characterized by the presence of chloro and fluoro substituents on the benzyl ring, as well as a dimethylanilino group attached to a butanoate ester

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 4-(3,5-dimethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-12-8-13(2)10-14(9-12)22-18(23)6-7-19(24)25-11-15-16(20)4-3-5-17(15)21/h3-5,8-10H,6-7,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHXSXLGMHAWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC(=O)OCC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl alcohol, is reacted with an appropriate acid chloride under basic conditions to form the benzyl ester intermediate.

    Introduction of the Anilino Group: The benzyl ester intermediate is then reacted with 3,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ester and anilino groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives, while oxidation and reduction can modify the ester and anilino groups.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzyl ring can enhance binding affinity to certain enzymes or receptors, while the anilino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate: Similar compounds include other benzyl esters with different substituents on the benzyl ring or variations in the anilino group.

    This compound: Compounds such as this compound and this compound share structural similarities but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro, fluoro, anilino, and ester groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate
Reactant of Route 2
2-Chloro-6-fluorobenzyl 4-(3,5-dimethylanilino)-4-oxobutanoate

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